1-(3-Methoxycyclobutyl)ethan-1-one
Description
1-(3-Methoxycyclobutyl)ethan-1-one is a cyclobutane-derived ketone featuring a methoxy group at the 3-position of the cyclobutyl ring. This compound belongs to a class of alicyclic ketones where the cyclobutane ring introduces unique steric and electronic properties due to its strained four-membered structure.
Properties
IUPAC Name |
1-(3-methoxycyclobutyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(8)6-3-7(4-6)9-2/h6-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUNMVJFCFYSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxycyclobutyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form the methoxy derivative. The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-(3-Methoxycyclobutyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methoxycyclobutyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxycyclobutyl)ethan-1-one involves its interaction with specific molecular targets. The methoxy group and ethanone moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclobutyl-Substituted Ethanones
1-(3,3-Difluorocyclobutyl)ethan-1-one (CAS: 1621223-57-1)
- Structure : Cyclobutyl ring with 3,3-difluoro substituents.
- Molecular Weight : 134.12 g/mol.
- Key Differences :
1-(3-Hydroxycyclobutyl)ethan-1-one (CAS: 30494-01-0)
- Structure : Cyclobutyl ring with a 3-hydroxy group.
- Molecular Weight : 114.14 g/mol.
- Key Differences :
Table 1: Cyclobutyl-Substituted Ethanones
Phenyl-Substituted Ethanones
1-[3-(Dimethylamino)phenyl]ethan-1-one
- Structure: Phenyl ring with a 3-dimethylamino group.
- Molecular Weight : 163.22 g/mol.
- Key Differences: The aromatic ring provides conjugation, stabilizing the ketone group and altering UV/Vis absorption. The dimethylamino group enhances solubility in acidic conditions due to protonation .
Antioxidant Derivatives of 1-(4-Hydroxy-3-Methoxyphenyl)ethan-1-one
- Structure : Phenyl ring with 4-hydroxy-3-methoxy substituents.
- Key Findings :
Table 2: Phenyl-Substituted Ethanones
| Compound | Substituents | Applications |
|---|---|---|
| 1-[3-(Dimethylamino)phenyl]ethan-1-one | 3-Dimethylamino | Pharmaceutical intermediates |
| 1-(4-Hydroxy-3-Methoxyphenyl)ethan-1-one | 4-Hydroxy-3-Methoxy | Antioxidant agents |
Other Alicyclic Ethanones
1-(3-Methylcyclohex-3-en-1-yl)ethan-1-one (CAS: 41723-53-9)
- Structure : Cyclohexenyl ring with a methyl group.
- Molecular Weight : 138.21 g/mol.
- Key Differences :
- The six-membered ring reduces steric strain compared to cyclobutyl analogs.
- The conjugated double bond may influence reactivity in Diels-Alder reactions .
Biological Activity
1-(3-Methoxycyclobutyl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, drawing from various studies and sources.
- IUPAC Name : 1-(3-Methoxycyclobutyl)ethan-1-one
- Molecular Formula : C₇H₁₄O₂
- Molecular Weight : 130.19 g/mol
Biological Activity Overview
Research on 1-(3-Methoxycyclobutyl)ethan-1-one has highlighted several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Potential : Investigations into its effects on cancer cell lines have indicated that it may inhibit cell proliferation and induce apoptosis in certain types of cancer cells.
The mechanisms by which 1-(3-Methoxycyclobutyl)ethan-1-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, potentially modulating pathways involved in cell growth and apoptosis.
Antimicrobial Activity
A study conducted on various derivatives of cyclobutyl compounds, including 1-(3-Methoxycyclobutyl)ethan-1-one, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 1-(3-Methoxycyclobutyl)ethan-1-one | 32 | Staphylococcus aureus |
| 64 | Escherichia coli |
This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Studies
In vitro studies using breast cancer cell lines (MCF-7) showed that treatment with 1-(3-Methoxycyclobutyl)ethan-1-one resulted in a dose-dependent decrease in cell viability. The following results were observed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
These findings indicate that the compound may induce cytotoxic effects in cancer cells, warranting further investigation into its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
